molecular formula C16H19N5O4S B2536878 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921546-95-4

4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2536878
CAS No.: 921546-95-4
M. Wt: 377.42
InChI Key: UAFVCBPWZTYJAZ-UHFFFAOYSA-N
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Description

4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a synthetic compound used in various scientific research applications, including biology, chemistry, medicine, and industry. This article delves into its preparation methods, chemical reactions, mechanism of action, and its unique properties compared to similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves several steps:

  • Initial Formation: The first step involves synthesizing 5-(hydroxymethyl)-1H-imidazole-2-thiol by reacting hydroxymethyl thiol with imidazole under controlled conditions.

  • Modification: This intermediate product is then subjected to further reactions to introduce the methylamino and oxoethyl groups.

  • Acetylation: Subsequently, the product undergoes acetylation to form the acetamido group.

  • Benzamide Formation: Finally, the compound is completed by forming the benzamide ring through the appropriate amide coupling reaction.

Industrial Production Methods

In industrial settings, these reactions are typically scaled up using large reactors under precise conditions to ensure high yield and purity. Solvents such as dimethyl sulfoxide or acetonitrile are commonly used, and reactions are conducted under inert atmospheres to prevent oxidation or unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can target the oxoethyl and imidazole groups, altering the compound's biological activity.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substituents: Halogens, alkyl groups, nitro groups under conditions such as Friedel-Crafts alkylation or nitration.

Major Products Formed

  • From oxidation: Aldehydes, carboxylic acids.

  • From reduction: Alcohols, amines.

  • From substitution: Various benzamide derivatives with modified chemical properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Case Study : A study evaluating similar compounds reported minimum inhibitory concentrations (MICs) as low as 1.27 µM against certain bacterial strains, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide has been investigated through in vitro assays. Compounds with similar imidazole structures have shown promising results against various cancer cell lines.

Case Study : In one study, compounds structurally related to this compound were tested against human colorectal carcinoma cells (HCT116), revealing IC50 values as low as 4.53 µM, which is significantly lower than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) . This suggests a higher efficacy and selectivity towards cancer cells.

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAntimicrobialStaphylococcus aureus1.27 µM
Compound BAnticancerHCT116 (colorectal cancer)4.53 µM
Compound CAntimicrobialE. coli2.54 µM
Compound DAnticancerMCF7 (breast cancer)5.85 µM

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It often works by binding to these targets, altering their activity and thus modulating biological pathways. For instance, its interaction with certain enzymes can inhibit or enhance their activity, leading to a cascade of downstream effects within a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Benzylthio)acetamido)benzamide

  • 4-(2-(Butylthio)acetamido)benzamide

  • 4-(2-(Phenylthio)acetamido)benzamide

Uniqueness

Compared to these similar compounds, 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide exhibits unique properties due to the presence of the hydroxymethyl and imidazole groups, which provide distinct reactivity and biological activity. These features make it particularly valuable in scientific research for exploring new therapeutic avenues and understanding complex biochemical pathways.

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Biological Activity

The compound 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

  • Imidazole ring: Known for its role in biological systems, particularly in enzyme catalysis and as a building block for many biologically active compounds.
  • Thioacetamide linkage: This moiety may enhance the compound's interaction with biological targets.
  • Hydroxymethyl and methylamino groups: These functional groups can influence solubility and binding affinity.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa150

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Study:
In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (by approximately 70% at a concentration of 25 µM). This effect was attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production .

The proposed mechanism of action involves:

  • Inhibition of DNA synthesis: The imidazole moiety may interfere with nucleic acid metabolism.
  • Induction of oxidative stress: The generation of ROS leads to cellular damage and apoptosis.
  • Targeting specific signaling pathways: Evidence suggests modulation of pathways involved in cell proliferation and survival .

Toxicological Profile

While promising, the safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicological assessments indicate potential reproductive toxicity, necessitating further investigation into its safety in vivo .

Properties

IUPAC Name

4-[[2-[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-18-13(23)7-21-12(8-22)6-19-16(21)26-9-14(24)20-11-4-2-10(3-5-11)15(17)25/h2-6,22H,7-9H2,1H3,(H2,17,25)(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFVCBPWZTYJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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